Cas no 1427403-76-6 (3-Fluoro-2-methoxyphenacyl Bromide)

3-Fluoro-2-methoxyphenacyl Bromide is a versatile aryl ketone derivative commonly employed as a key intermediate in organic synthesis and pharmaceutical research. Its bromine substituent enhances reactivity, facilitating efficient nucleophilic substitution reactions, while the fluorine and methoxy groups contribute to its electronic and steric properties, making it valuable for constructing complex molecular frameworks. This compound is particularly useful in the preparation of heterocyclic compounds and as a photo-labile protecting group in photochemistry applications. Its stability under standard conditions and well-defined reactivity profile ensure consistent performance in synthetic workflows. Suitable for use in controlled environments, it requires handling with appropriate safety precautions due to its lachrymatory properties.
3-Fluoro-2-methoxyphenacyl Bromide structure
1427403-76-6 structure
Product Name:3-Fluoro-2-methoxyphenacyl Bromide
CAS No:1427403-76-6
MF:C9H8BrFO2
MW:247.061025619507
CID:2624855
PubChem ID:75412011
Update Time:2025-05-23

3-Fluoro-2-methoxyphenacyl Bromide Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-2-methoxyphenacyl Bromide
    • 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethanone
    • 2-Bromo-3'-fluoro-2'-methoxyacetophenone, 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one, 2-(Bromoacetyl)-6-fluoroanisole
    • F13575
    • AS-47394
    • 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one
    • 1427403-76-6
    • MFCD23711719
    • AKOS027337497
    • Inchi: 1S/C9H8BrFO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3
    • InChI Key: VEXWUZXZXRQRTP-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC=C(C=1OC)F)=O

Computed Properties

  • Exact Mass: 245.96917Da
  • Monoisotopic Mass: 245.96917Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 3-Fluoro-2-methoxyphenacyl Bromide

3-Fluoro-2-methoxyphenacyl Bromide (CAS No. 1427403-76-6)

3-Fluoro-2-methoxyphenacyl Bromide is a chemical compound with the CAS number 1427403-76-6. This compound is a derivative of phenacyl bromide, which is widely used in various chemical reactions and synthesis processes. The presence of the fluoro and methoxy groups in its structure imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.

The phenacyl bromide core of this compound is a well-known reagent in organic synthesis, particularly in the formation of esters and amides. The addition of the fluoro group at the 3-position and the methoxy group at the 2-position introduces steric and electronic effects that can influence the reactivity and selectivity of the compound in different reaction conditions. These substituents also play a significant role in determining the physical and chemical properties of 3-Fluoro-2-methoxyphenacyl Bromide, such as its melting point, solubility, and stability.

Recent studies have highlighted the potential of 3-Fluoro-2-methoxyphenacyl Bromide in medicinal chemistry. Researchers have explored its use as an intermediate in the synthesis of bioactive compounds, including potential drug candidates for various therapeutic areas. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising activity against certain enzymes involved in neurodegenerative diseases. This underscores the importance of understanding the structure-property relationships of 3-Fluoro-2-methoxyphenacyl Bromide to optimize its use in drug discovery.

In terms of synthesis, 3-Fluoro-2-methoxyphenacyl Bromide can be prepared through several methods. One common approach involves the bromination of 3-fluoro-2-methoxybenzoic acid using thionyl bromide (SOBr₂) under reflux conditions. This reaction yields the corresponding acid bromide, which can then be purified by distillation or recrystallization. The reaction mechanism involves the substitution of the hydroxyl group (-OH) on the benzoic acid with a bromine atom (-Br), facilitated by the Lewis acid properties of thionyl bromide.

The chemical stability of 3-Fluoro-2-methoxyphenacyl Bromide is another area of interest for researchers. Studies have shown that this compound is relatively stable under normal storage conditions but can undergo hydrolysis in the presence of water or moisture to form 3-fluoro-2-methoxybenzoic acid. This hydrolytic instability highlights the need for proper storage and handling to maintain its integrity during transportation and use.

From an environmental perspective, understanding the fate and behavior of 3-Fluoro-2-methoxyphenacyl Bromide in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent research has focused on its biodegradation pathways, particularly under aerobic and anaerobic conditions. Results indicate that this compound can undergo microbial degradation, with certain bacterial strains exhibiting efficient metabolic pathways for its transformation into less harmful byproducts.

In conclusion, 3-Fluoro-2-methoxyphenacyl Bromide (CAS No. 1427403-76-6) is a versatile compound with significant potential in organic synthesis and medicinal chemistry. Its unique chemical properties, derived from its fluoro and methoxy substituents, make it a valuable tool for researchers seeking to develop novel bioactive compounds. As ongoing studies continue to uncover new applications and insights into its behavior, this compound will undoubtedly remain an important focus in both academic and industrial settings.

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